2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane
Description
Properties
CAS No. |
111017-45-9 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfanylmethyl]oxolane |
InChI |
InChI=1S/C12H16O2S/c1-13-10-4-6-12(7-5-10)15-9-11-3-2-8-14-11/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
BLJRZRBLGWJIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the tetrahydrofuran ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane lies in its potential as a pharmacological agent. Recent studies have highlighted its role as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes.
Case Study: Enzyme Inhibition
A study published in Royal Society of Chemistry demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on carbonic anhydrase IX (CA IX) with IC values ranging from 10.93 to 25.06 nM. These compounds showed selectivity for CA IX over CA II, indicating potential therapeutic applications in cancer treatment, where CA IX is often overexpressed .
| Compound | IC (nM) | Selectivity |
|---|---|---|
| Compound A (similar structure) | 10.93 | High |
| Compound B (similar structure) | 25.06 | Moderate |
Synthesis of Organic Compounds
The compound serves as a versatile building block in organic synthesis. It can be employed to synthesize azo dyes and other complex organic molecules due to its reactive functional groups.
Synthesis Pathway
A synthetic pathway involving this compound could lead to the formation of various derivatives through nucleophilic substitution reactions, highlighting its utility in creating diverse chemical entities .
Antibacterial and Antibiofilm Activities
Research has also indicated that compounds related to this compound exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Study: Antibacterial Efficacy
In a comparative study, certain derivatives demonstrated significant antibacterial activity with inhibition percentages exceeding 80% at specific concentrations. This suggests that modifications of the base structure can enhance its efficacy as an antimicrobial agent .
| Compound | Inhibition (%) | Target Bacteria |
|---|---|---|
| Compound C (related structure) | 80.69% | S. aureus |
| Compound D (related structure) | 69.74% | K. pneumoniae |
Pharmacokinetic Studies
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that derivatives of this compound possess favorable pharmacokinetic properties, making them suitable candidates for further development in drug discovery .
Mechanism of Action
The mechanism by which 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
Substituent Variations
- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: This cyclopentanone derivative substitutes the 4-methoxyphenyl group with a 4-chlorophenyl group, altering electronic properties (electron-withdrawing Cl vs. electron-donating OCH₃). It serves as a fungicide intermediate, highlighting how aromatic substituents dictate agricultural applications .
- 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile: Shares the 4-methoxyphenyl group but features a malononitrile backbone. Its accidental synthesis underscores the reactivity of methoxy-substituted intermediates in forming diverse scaffolds .
Sulfanyl-Containing Compounds
- Montelukast Sodium: A leukotriene antagonist with a sulfanylmethylcyclopropane group.
- Antioxidant Triazole Derivatives: Compounds like ((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl propionate demonstrate that 4-methoxyphenyl-sulfanyl hybrids can exhibit radical scavenging activity, comparable to ascorbic acid .
Physicochemical Properties
- Crystal Packing: The malononitrile analog () exhibits weak C–H···N and C–H···π interactions, stabilizing its crystal lattice. Similar interactions may influence the target compound’s solubility or stability .
Data Table: Key Comparisons
Biological Activity
2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane is an organic compound with the molecular formula CHOS. Its unique structural characteristics, including a methoxyphenyl group and an oxolane ring, suggest potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Structural Characteristics
The compound features:
- Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Sulfanyl Group : May enhance reactivity and interaction with cellular components.
- Oxolane Ring : Provides a unique three-dimensional conformation that may influence biological activity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It may serve as a lead compound for developing drugs targeting microbial infections. The compound's structure allows it to interact with bacterial membranes or enzymes critical for microbial survival.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 21 |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have tested its effects on various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer).
- Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells. For instance, it has been observed to increase the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase, indicating a potential mechanism for inhibiting cell proliferation.
| Cancer Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 | 18.5 | |
| LoVo | 15.3 |
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various derivatives of oxolane compounds, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Study 2: Anticancer Effects
In another investigation, the compound was tested against multiple cancer cell lines using MTT assays. The results indicated that it effectively inhibited cell viability, with notable effects on MCF-7 and A549 cells. The study concluded that further exploration into its mechanism could yield valuable insights for drug development.
Q & A
Q. What are the optimal synthetic routes for 2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-methoxythiophenol with a brominated oxolane derivative (e.g., 2-bromomethyloxolane) under basic conditions (K₂CO₃/DMF, 60°C). Competing oxidation of the sulfanyl group to sulfoxides/sulfones can occur; thus, inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) are recommended to suppress oxidation . Key Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃/DMF, 60°C, 12h | 78 | 95% |
| NaH/THF, RT, 6h | 65 | 88% |
| Et₃N/CH₃CN, 50°C, 8h | 72 | 91% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the oxolane ring (δ ~3.5–4.5 ppm for CH₂-O) and the 4-methoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) .
- IR : The sulfanyl (C-S) stretch appears at ~600–700 cm⁻¹, while the methoxy C-O bond is at ~1250 cm⁻¹ .
- MS : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 266.0945 for C₁₂H₁₅O₂S⁺) .
Q. How can researchers safely handle this compound during synthesis?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., H₂S in acidic conditions).
- Waste containing sulfur must be segregated and treated with oxidizing agents (e.g., H₂O₂) before disposal .
Advanced Research Questions
Q. How do weak intermolecular interactions (e.g., C–H···π) influence the crystal packing of this compound?
- Methodological Answer : X-ray crystallography reveals that the 4-methoxyphenyl group participates in C–H···π interactions (distance: ~3.2 Å) with adjacent oxolane rings, stabilizing the lattice. These interactions can be visualized using Mercury software, and their energy contributions (~2–5 kJ/mol) calculated via DFT (B3LYP/6-31G*) .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. null results)?
- Methodological Answer :
- Dose-Response Studies : Test a wide concentration range (0.1–100 µM) to identify threshold effects.
- Orthogonal Assays : Combine disk diffusion (qualitative) with MIC/MBC assays (quantitative).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-methylphenyl sulfanyl derivatives) to identify structure-activity trends .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density on the sulfanyl group (nucleophilic sites) and oxolane ring (electrophilic sites).
- MD Simulations : Simulate ligand-receptor binding (e.g., with cytochrome P450 enzymes) using GROMACS, focusing on sulfur’s role in coordination .
Data Contradiction Analysis
Q. Why do oxidation studies report varying ratios of sulfoxides to sulfones?
- Methodological Answer : Discrepancies arise from oxidant choice and reaction monitoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
